molecular formula C9H8N2OS B12877061 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12877061
M. Wt: 192.24 g/mol
InChI Key: OHKIMFURIXAFAU-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a thiophene ring fused to a pyrroloisoxazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable isoxazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyrroloisoxazole compounds. Examples include:

Uniqueness

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a member of the pyrrolo-isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8N2S(Molecular Weight 164 22 g mol)\text{C}_8\text{H}_8\text{N}_2\text{S}\quad (\text{Molecular Weight 164 22 g mol})

1. Neuroprotective Effects

Research indicates that compounds containing the pyrrolo-isoxazole nucleus exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity. A review highlighted that derivatives of pyrrolo-isoxazole have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anticancer Properties

Several studies have reported the anticancer effects of pyrrolo-isoxazole derivatives. The compound has been evaluated against various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis in malignant cells. Molecular docking studies suggest that it may interact with specific targets within cancer cells, thereby inhibiting tumor growth .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, a pyrrolo-isoxazole derivative showed significant improvement in cognitive functions and reduced amyloid plaque formation. This suggests that compounds like this compound may have therapeutic potential in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent.

Research Findings

Activity TypeMechanism of ActionReference
NeuroprotectiveInhibition of acetylcholinesterase
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-thiophen-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H8N2OS/c1-2-7(13-5-1)8-6-3-4-10-9(6)12-11-8/h1-2,5,10H,3-4H2

InChI Key

OHKIMFURIXAFAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CS3

Origin of Product

United States

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